![molecular formula C15H10ClFO4 B6410684 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261899-81-3](/img/structure/B6410684.png)
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95%
Overview
Description
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid (5-CMPFBA) is a synthetic organic compound that has a wide range of applications in the fields of chemistry and biochemistry. It is a white crystalline solid that is soluble in water and organic solvents. 5-CMPFBA has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has been studied extensively for its applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has also been used as an inhibitor of histone deacetylase, which is involved in epigenetic regulation. In addition, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has been used as an inhibitor of protein phosphatase 2A, which is involved in the regulation of various cellular processes.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzymes acetylcholinesterase, histone deacetylase, and protein phosphatase 2A. Inhibition of these enzymes results in an increase in the concentration of acetylcholine, histone acetylation, and protein phosphorylation, respectively.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% can inhibit the activity of acetylcholinesterase, histone deacetylase, and protein phosphatase 2A. In addition, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has been found to increase the expression of the genes involved in the regulation of the circadian rhythm. In vivo studies have shown that 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% can increase the levels of acetylcholine in the brain, leading to increased alertness and improved cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments include its ability to inhibit the activity of enzymes and its ability to increase the expression of genes involved in the regulation of the circadian rhythm. However, there are some limitations to using 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments. For example, it is not known if 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has any adverse effects on humans or animals, and it is not known if it is safe for long-term use.
Future Directions
There are a number of potential future directions for 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% research. For example, further research is needed to determine the long-term safety of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% in humans and animals. In addition, further research is needed to determine the mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% and to identify potential new applications for 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95%. Furthermore, further research is needed to investigate the potential therapeutic applications of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% in the treatment of various diseases and conditions. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95%.
Synthesis Methods
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% can be synthesized via a three-step process. The first step involves the reaction of 5-methoxycarbonylphenyl-2-fluorobenzoic acid with sodium hypochlorite to produce 5-chloro-2-fluorobenzoic acid. The second step involves the reaction of 5-chloro-2-fluorobenzoic acid with sodium hydroxide to produce 5-(2-chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid. The third and final step involves the purification of the product through recrystallization.
properties
IUPAC Name |
5-(2-chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)9-2-4-12(16)10(7-9)8-3-5-13(17)11(6-8)14(18)19/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFPCZROLYAHQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691977 | |
Record name | 2'-Chloro-4-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid | |
CAS RN |
1261899-81-3 | |
Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 6′-chloro-4-fluoro-, 3′-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261899-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-4-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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